3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one
Description
The compound 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one features a 3,4-dihydropyrimidin-4-one core substituted at position 3 with a 2-oxoethyl group linked to a piperidine ring. The piperidine’s 4-position is further modified by a (3-chloropyridin-4-yl)oxymethyl moiety. The dihydro-pyrimidinone core may enhance metabolic stability compared to fully aromatic systems, while the chloropyridinyl group could influence lipophilicity and target binding .
Properties
IUPAC Name |
3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-13-8-17(24)23(12-21-13)10-18(25)22-6-3-14(4-7-22)11-26-16-2-5-20-9-15(16)19/h2,5,8-9,12,14H,3-4,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWSUGDGFNXLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesis. Starting with the preparation of 3-chloropyridin-4-yl alcohol, which then undergoes etherification with a piperidine derivative. The intermediate is subsequently subjected to a series of condensation reactions with ethyl acetoacetate, followed by cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned steps for large-scale synthesis. This includes using scalable solvents, optimizing reaction times and temperatures, and employing continuous flow reactions to improve yield and purity while reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions such as:
Oxidation: Converts the 3-chloropyridinyl moiety to its corresponding N-oxide.
Reduction: Reduces the ketone group to an alcohol.
Substitution: Substitutes the chloro group with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Agents like m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Employing nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
From Oxidation: this compound N-oxide.
From Reduction: Corresponding alcohol.
From Substitution: Compounds with substituted amino or thio groups replacing the chloro group.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigating its interactions with biological macromolecules and potential enzymatic inhibition.
Medicine: Exploring its role as a lead compound for drug discovery, particularly in targeting neurological or cardiovascular conditions.
Industry: In material science for developing new polymers or as a chemical probe in analytical applications.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action depends on its specific application. In medicinal chemistry, it could interact with receptors or enzymes, modulating their activity through binding interactions. The pyrimidinone core often mimics natural substrates or inhibitors, disrupting normal physiological processes or signaling pathways.
Comparison with Similar Compounds
Core Structure Variations
- Dihydro vs.
- Fused-Ring Systems: Pyrido[3,4-d]pyrimidinones (44d, 44g) and pyrido[1,2-a]pyrimidinones () exhibit extended π-systems, which may improve binding to flat enzyme active sites but reduce solubility .
Substituent Effects
- Piperidine vs.
- Chloropyridinyl vs. Fluorobenzisoxazole : The target’s 3-chloropyridinyl group may enhance halogen bonding in target interactions, whereas fluorine in ’s benzisoxazole improves metabolic stability and membrane permeability .
- Bulkiness : The methoxy-piperidinylmethyl-phenyl group in introduces steric hindrance, which could limit off-target effects but reduce oral bioavailability .
Pharmacokinetic Considerations
- Lipophilicity: The chloropyridinyl group (ClogP ~2.5) in the target compound likely increases lipophilicity compared to dimethylamino (44d, ClogP ~1.8) or piperazine (44g, ClogP ~1.5) substituents .
- Metabolic Sites : The dihydro core in the target may resist oxidation compared to fully aromatic analogs, while the acetyl linker (2-oxoethyl) could be susceptible to esterase cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
